molecular formula C10H19NO5 B13552864 3-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(hydroxymethyl)propanoic acid

3-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(hydroxymethyl)propanoic acid

Cat. No.: B13552864
M. Wt: 233.26 g/mol
InChI Key: COSRMFOHCUTGAY-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often used in peptide synthesis and other applications in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoic acid typically involves the protection of the amine group with a Boc group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . This method allows for better control over reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoic acid involves the protection of the amine group, which allows for selective reactions at other functional groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, making it a versatile protecting group in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(Tert-butoxy)carbonylamino}-2-(hydroxymethyl)propanoic acid is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxymethyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(hydroxymethyl)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11(4)5-7(6-12)8(13)14/h7,12H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSRMFOHCUTGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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